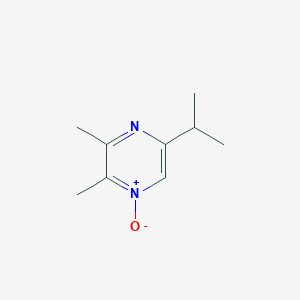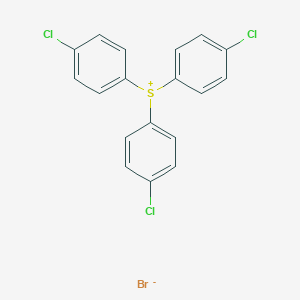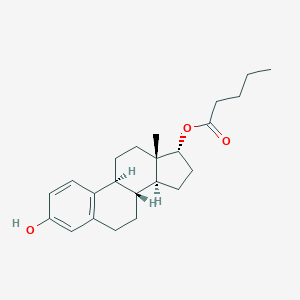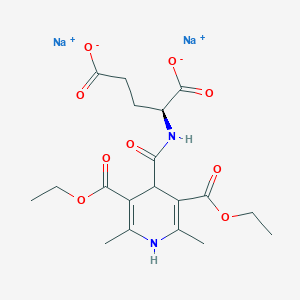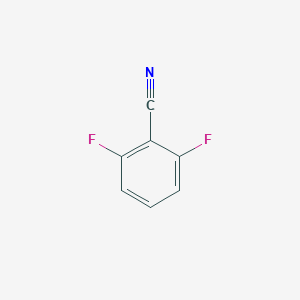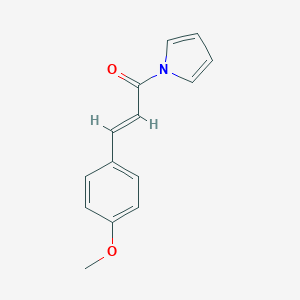
1-(4-Methoxycinnamoyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxycinnamoyl)pyrrole is an alkaloid isolated from Piper nigrum .
Synthesis Analysis
Pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . A practical synthesis of non-fused 1,4-dihydropyrrolo [3,2-b]pyrroles in a domino reaction of aldehydes, primary amines, and butane-2,3-dione has been discovered .Molecular Structure Analysis
The lone pair on nitrogen is in the p orbital so it is involved in the 6 pi-electron aromatic system. Hence pyrrole is not very nucleophilic and is only weakly basic at nitrogen .Chemical Reactions Analysis
Pyrrole is one of the most important one-ring heterocycles. The ready availability of suitably substituted and functionalized pyrrole derivatives is essential for the progress of many branches of science, including biology and material science .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Methoxycinnamoyl)pyrrole is 227.26 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. The Rotatable Bond Count is 3 .Applications De Recherche Scientifique
Anticancer Applications
The pyrrole ring, which is a component of 1-(4-Methoxycinnamoyl)pyrrole, is found in a wide variety of natural products that show diverse biological activities. These pyrrole ring-containing compounds are cytotoxic and active against tumors and cancers .
Antimicrobial Applications
Pyrrole-containing compounds, including 1-(4-Methoxycinnamoyl)pyrrole, have been found to show antibacterial activities . This makes them potential candidates for the development of new antimicrobial agents.
Inhibition of Phosphatase and ATPase Activity
Compounds containing the pyrrole ring are known to inhibit phosphatase and ATPase activity . This suggests that 1-(4-Methoxycinnamoyl)pyrrole could be used in research related to these enzymes.
Mutasynthesis Applications
Researchers have employed a strategy on pyrrole-containing compound mutasynthesis using the pyrrole-containing calcimycin biosynthetic gene cluster . This suggests that 1-(4-Methoxycinnamoyl)pyrrole could potentially be used in similar mutasynthesis applications.
Biochemical Tool for Probing Cell Physiology
Calcimycin, a pyrrole-containing compound, is a widely used biochemical tool to probe cell physiology . Given the structural similarities, 1-(4-Methoxycinnamoyl)pyrrole could potentially be used in a similar manner.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQCQQOHSTKU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxycinnamoyl)pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

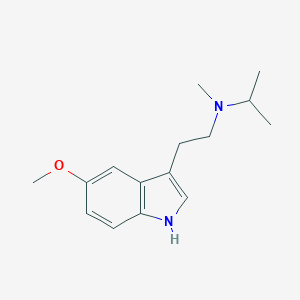
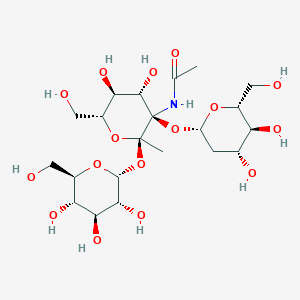
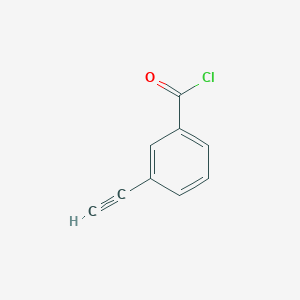
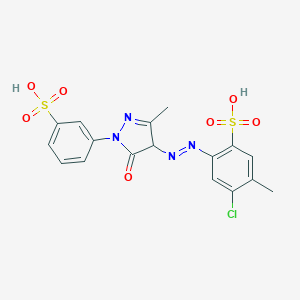
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)


